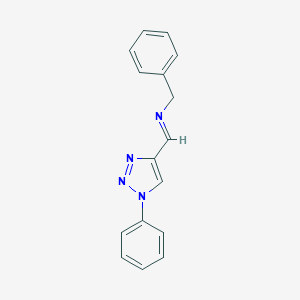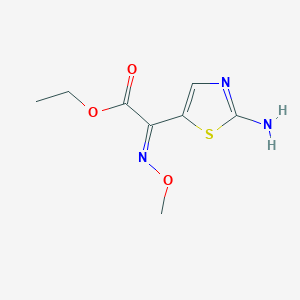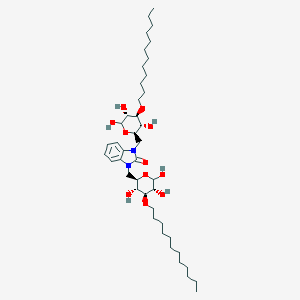
N-benzyl-1-(1-phenyltriazol-4-yl)methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-1-(1-phenyltriazol-4-yl)methanimine is an organic compound with the molecular formula C16H14N4 It belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
N-benzyl-1-(1-phenyltriazol-4-yl)methanimine can be synthesized through a multi-step process involving the formation of the triazole ring followed by the introduction of the benzylimino group. One common method involves the cycloaddition reaction between phenyl azide and an alkyne to form the triazole ring. The benzylimino group is then introduced through a condensation reaction with benzylamine under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
N-benzyl-1-(1-phenyltriazol-4-yl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted triazole derivatives with various functional groups.
科学的研究の応用
N-benzyl-1-(1-phenyltriazol-4-yl)methanimine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anticancer and antiviral properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-benzyl-1-(1-phenyltriazol-4-yl)methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
類似化合物との比較
Similar Compounds
1-Phenyl-1H-1,2,3-triazole: Lacks the benzylimino group, making it less versatile in certain applications.
4-Benzyl-1H-1,2,3-triazole: Similar structure but with different functional groups, leading to different reactivity and applications.
1-Phenyl-4-methyl-1H-1,2,3-triazole: Contains a methyl group instead of the benzylimino group, affecting its chemical properties.
Uniqueness
N-benzyl-1-(1-phenyltriazol-4-yl)methanimine is unique due to the presence of both the phenyl and benzylimino groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C16H14N4 |
|---|---|
分子量 |
262.31 g/mol |
IUPAC名 |
N-benzyl-1-(1-phenyltriazol-4-yl)methanimine |
InChI |
InChI=1S/C16H14N4/c1-3-7-14(8-4-1)11-17-12-15-13-20(19-18-15)16-9-5-2-6-10-16/h1-10,12-13H,11H2 |
InChIキー |
MWUAAHPENSPKCR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN=CC2=CN(N=N2)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)CN=CC2=CN(N=N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



methyl benzoate](/img/structure/B290064.png)
![5-chloro-1,3-bis[[(2R,3R,4S,5R)-3,5,6-trihydroxy-4-octoxyoxan-2-yl]methyl]benzimidazol-2-one](/img/structure/B290066.png)

![1-benzyl-7,8-dimethoxy-5-(3-methoxyphenyl)-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290075.png)
![1-benzyl-7,8-dimethoxy-5-(2-methoxyphenyl)-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290076.png)
![5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290077.png)
![7,8-dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290078.png)
![7,8-dimethoxy-5-(3-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290079.png)
![7,8-dimethoxy-5-(2-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290080.png)
![5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-1H-pyrrolo[3,4-c]isoquinoline-1,3(2H)-dione](/img/structure/B290081.png)
![7,8-dimethoxy-5-(3-methoxyphenyl)-1H-pyrrolo[3,4-c]isoquinoline-1,3(2H)-dione](/img/structure/B290082.png)
![7',8'-dimethoxy-3'-phenylspiro[1H-indole-3,5'-2H-pyrazolo[3,4-c]isoquinoline]-2-one](/img/structure/B290083.png)
![5-(2,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290085.png)
